3-methyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
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Overview
Description
Typically, a compound description includes its molecular formula, systematic name (IUPAC name), other names (if any), and its registry numbers such as CAS or PubChem ID. It may also include its role or uses in various fields .
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the raw materials used, the conditions required, and the steps involved in the synthesis .Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its geometry, the type of bonds (covalent, ionic, etc.), and the spatial arrangement of atoms .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying the physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) of the compound .Scientific Research Applications
Antibacterial Properties
While not as widely studied as its anticancer effects, imatinib exhibits antibacterial properties. Some research suggests that it may inhibit bacterial growth, making it a potential candidate for novel antibacterial drug development .
Antiviral Activity
While not as well-established as its other properties, imatinib has been investigated for its potential antiviral effects. Some studies suggest it could inhibit viral replication, particularly in the context of HIV. However, more research is needed to validate these findings.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions, possibly involving nucleophilic substitution and acylation .
Biochemical Pathways
Similar compounds are known to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The compound’s solubility in organic solvents and relative instability at high temperatures may influence its bioavailability .
Result of Action
Similar compounds have been shown to have antimicrobial potential .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is relatively stable at room temperature but may undergo dangerous reactions at high temperatures or when in contact with oxidizing agents .
Safety and Hazards
properties
IUPAC Name |
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c1-17-7-6-10-22(15-17)32(30,31)29-21-13-11-20(12-14-21)27-24-25-18(2)16-23(28-24)26-19-8-4-3-5-9-19/h3-16,29H,1-2H3,(H2,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDSUUBFDFJHCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide |
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